molecular formula C12H10N4O2S B2519115 1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea CAS No. 1251710-40-3

1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2519115
CAS No.: 1251710-40-3
M. Wt: 274.3
InChI Key: FNIZJJOHYGCYCV-UHFFFAOYSA-N
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Description

1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a cyano group at the 5-position and a methoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 5-cyanothiazole with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the thiazole ring.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methoxyphenyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

    1-(5-Cyanothiazol-2-yl)-3-phenylurea: Lacks the methoxy group, resulting in different chemical and biological properties.

    1-(5-Cyanothiazol-2-yl)-3-(4-chlorophenyl)urea: Contains a chloro group instead of a methoxy group, which affects its reactivity and applications.

    1-(5-Cyanothiazol-2-yl)-3-(4-nitrophenyl)urea:

Uniqueness: 1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which imparts distinct electronic and steric effects. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science, where these properties are advantageous.

Biological Activity

1-(5-Cyanothiazol-2-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound featuring a thiazole ring and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, data tables, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H10N4OS
  • Molecular Weight : 258.30 g/mol
  • CAS Number : 1251710-40-3

The presence of the cyano group at the 5-position of the thiazole ring and the methoxy group on the phenyl urea moiety contributes to its unique chemical properties, enhancing its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and thiazole ring facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. The methoxyphenyl group increases lipophilicity, improving cellular uptake and distribution within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Mycobacterium tuberculosis155
Staphylococcus aureus1810
Escherichia coli1220

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)10

The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

  • Study on Antimicrobial Efficacy :
    • Researchers conducted a study evaluating the compound against resistant strains of Mycobacterium tuberculosis. The results indicated that it effectively inhibited growth, suggesting potential for treating drug-resistant infections .
  • Investigation of Anticancer Properties :
    • A study focused on the effects of this compound on breast cancer cell lines revealed that it significantly reduced cell viability through apoptosis induction. The study emphasized its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Key Features Biological Activity
1-(5-Cyanothiazol-2-yl)-3-phenylureaLacks methoxy groupReduced antimicrobial activity
1-(5-Cyanothiazol-2-yl)-3-(4-chlorophenyl)ureaContains chloro groupAltered reactivity; moderate activity
1-(5-Cyanothiazol-2-yl)-3-(4-nitrophenyl)ureaContains nitro groupEnhanced cytotoxicity against cancer cells

These comparisons highlight the significance of functional groups in determining the biological properties of these compounds.

Properties

IUPAC Name

1-(5-cyano-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-9-4-2-8(3-5-9)15-11(17)16-12-14-7-10(6-13)19-12/h2-5,7H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIZJJOHYGCYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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